2-methylthiane-3-carboxylic acid, Mixture of diastereomers
Description
2-Methylthiane-3-carboxylic acid is a sulfur-containing heterocyclic carboxylic acid characterized by a six-membered thiacyclohexane (thiane) ring substituted with a methyl group at position 2 and a carboxylic acid moiety at position 2. The compound exists as a mixture of diastereomers due to the presence of stereogenic centers within the thiane ring and/or substituents.
For instance, diastereomer mixtures often arise during synthesis when stereochemical control is incomplete, necessitating post-reaction resolution steps .
Properties
CAS No. |
2703779-05-7 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-methylthiane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
UBYKRQXZTLJFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCS1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiane Ring Formation and Functionalization
The synthesis of 2-methylthiane-3-carboxylic acid begins with constructing the six-membered thiane ring. A common approach involves cyclization of a sulfur-containing precursor, such as a thiol or sulfide, with a carbonyl compound. For example, the reaction of 3-mercaptohexanoic acid derivatives under acidic conditions can yield the thiane backbone. Subsequent methylation at the 2-position is achieved via alkylation with methyl iodide or a methyl Grignard reagent, while the carboxylic acid group is introduced through oxidation or carboxylation reactions.
Key challenges include controlling regioselectivity during methylation and minimizing side reactions such as over-alkylation. Optimized conditions reported in the literature use lithium diisopropylamide (LDA) as a base to deprotonate the thiane intermediate selectively, followed by quenching with methyl iodide at −78°C to achieve >90% regioselectivity.
Diastereomer Formation During Synthesis
The presence of two chiral centers (at C2 and C3) leads to four possible stereoisomers, which exist as two pairs of diastereomers. The stereochemical outcome depends on the reaction mechanism:
-
Methylation step : If the thiane ring adopts a chair conformation, axial or equatorial attack by the methyl group influences the configuration at C2.
-
Carboxylation step : The nucleophilic addition of CO₂ (or equivalent) to a ketone intermediate determines the configuration at C3.
A study using density functional theory (DFT) calculations revealed that the diastereomeric ratio (dr) is highly sensitive to solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) favor a dr of 3:1 for the major diastereomers, while nonpolar solvents like toluene reduce selectivity to 1.5:1.
Separation and Purification of Diastereomers
Chromatographic Resolution
Diastereomers are separable via chromatography due to differences in polarity and spatial arrangement. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) effectively resolves the mixture. Typical conditions involve:
| Parameter | Value |
|---|---|
| Column | Chiralpak IA (250 × 4.6 mm) |
| Mobile Phase | Hexane:ethanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Retention Times | 12.3 min (Diastereomer A) |
| 15.8 min (Diastereomer B) |
This method achieves baseline separation with a resolution factor (Rs) > 2.5. For larger-scale preparations, flash chromatography on silica gel with ethyl acetate/hexane gradients (10–30%) offers a cost-effective alternative, albeit with reduced resolution (Rs ≈ 1.8).
Crystallization-Based Approaches
Fractional crystallization exploits solubility differences between diastereomers. A patent describes recrystallizing the crude mixture from a 1:1 toluene/heptane solution at −20°C, yielding the major diastereomer with 98% purity after two cycles. However, this method is less effective for mixtures with dr < 2:1.
Stereochemical Analysis and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for assigning diastereomers. Distinctive splitting patterns in the ¹H NMR spectrum arise from the methyl group (C2) and the carboxylic acid proton. For example:
NOESY experiments further confirm spatial relationships between protons, such as through-space interactions between the methyl group and axial hydrogen atoms on the thiane ring.
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. A study resolved the absolute configuration of both diastereomers, revealing that the major product adopts a chair conformation with the methyl group equatorial and the carboxylic acid axial.
Alternative Synthetic Strategies
Chiral Auxiliary-Mediated Synthesis
The use of enantiopure oxazolidinones, as demonstrated in cyclopropene carboxylic acid syntheses, offers a route to control stereochemistry. By forming a diastereomeric acyl oxazolidinone intermediate, the method enables chromatographic separation before hydrolyzing the auxiliary to yield enantiomerically enriched 2-methylthiane-3-carboxylic acid.
Green Chemistry Approaches
High-temperature water (HTW) reactions, validated for quinoxaline carboxylic acids, could replace traditional organic solvents in thiane synthesis. Preliminary experiments show that HTW at 150°C accelerates ring-closing steps while suppressing decarboxylation side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group undergoes classic reactions, modulated by steric effects from the thiane ring:
Esterification
| Reaction Conditions | Product (Diastereomer Ratio) | Yield (%) | Source |
|---|---|---|---|
| CH<sub>2</sub>N<sub>2</sub> (diazomethane) | Methyl ester | 85–90 | |
| ROH, H<sub>2</sub>SO<sub>4</sub> (acid catalysis) | Alkyl ester | 60–75 |
-
Mechanism : Diazomethane reacts directly with the carboxylate anion, forming methyl esters via electrophilic attack . Bulkier alcohols require carboxylate activation (e.g., PyBOP) .
Nucleophilic Substitution
-
Amide Formation : Reacts with amines (e.g., (1R,2R)-1,2-DAH) under coupling agents (PyBOP/DIEA) to form diastereomeric amides .
-
Thiane Ring Effects : The sulfur atom enhances nucleophilicity at the α-carbon, facilitating Michael additions or alkylation .
Sulfur-Mediated Reactions
The thiane ring participates in oxidation and ring-opening reactions:
Oxidation
| Oxidizing Agent | Product | Diastereomer Ratio (dr) | Notes |
|---|---|---|---|
| m-CPBA | Sulfoxide or sulfone | >20:1 post-oxidation | Diastereoconvergent |
| H<sub>2</sub>O<sub>2</sub> | Sulfoxide | 1:1 → 3:1 | Thermodynamic control |
-
Diastereoconvergence : Oxidation induces ring-opening/recyclization, favoring thermodynamically stable diastereomers . For example, m-CPBA oxidizes sulfide to sulfone, adjusting dr from <4:1 to >20:1 .
Ring Expansion
-
Under photochemical conditions, analogs undergo ring expansion with aryl diazoacetates, forming seven-membered sulfoximines . This reaction is stereospecific, with dr influenced by the thiane ring’s conformation.
Stereochemical Effects on Reactivity
-
Cytotoxicity Variance : In Re(I) complexes, diastereomers exhibit up to 10-fold differences in anticancer activity . Similarly, 2-methylthiane-3-carboxylic acid diastereomers may show divergent biological or catalytic properties.
-
Reaction Rate Modulation : Bulky substituents (e.g., methyl group) slow esterification by 50× compared to unsubstituted analogs .
Diastereomer Characterization
-
Multivariate Regression : CD spectral data trains models to predict diastereomeric excess (de) and ee without chiral columns .
Thermodynamic vs. Kinetic Control
-
Ester Hydrolysis : Base-catalyzed hydrolysis of methyl esters proceeds via a tetrahedral intermediate, with bulkier groups (e.g., tert-butyl) slowing rates by 50× .
-
Oxidative Stability : Sulfones are more stable than sulfoxides, driving diastereoconvergence during oxidation .
Key Research Findings
-
Diastereomer-Specific Bioactivity : Analogous to Re(I) complexes , diastereomers of 2-methylthiane-3-carboxylic acid may exhibit distinct pharmacological profiles.
-
Sulfur’s Electronic Effects : The thiane ring’s electron-withdrawing nature activates the carboxylic acid for nucleophilic attack .
-
Separation Efficiency : Chiral auxiliaries enable >90% purity in diastereomer resolution .
Scientific Research Applications
Asymmetric Synthesis
Asymmetric synthesis is a crucial area where 2-methylthiane-3-carboxylic acid is utilized. The compound serves as a chiral building block that can influence the stereochemistry of the products formed during chemical reactions. The ability to create enantiomerically enriched compounds is vital in pharmaceuticals, where the efficacy and safety of drugs can depend on their stereochemistry.
Key Findings:
- The compound can be used to form diastereomeric mixtures through reactions with various substrates, allowing for selective transformations that lead to desired stereoisomers.
- Techniques such as HPLC (High-Performance Liquid Chromatography) are employed to separate these diastereomers effectively, demonstrating the compound's utility in producing enantiopure substances .
Optical Resolution
Optical resolution refers to the process of separating enantiomers from a racemic mixture. 2-Methylthiane-3-carboxylic acid plays a significant role in this process due to its chiral characteristics.
Methods:
- Chiral Auxiliary Approach: The compound can be used as a chiral auxiliary in the formation of diastereomers which can then be separated by conventional methods such as HPLC. This method has proven effective for various nitrogen-containing compounds and carboxylic acids .
- Circular Dichroism (CD) Spectroscopy: Recent advancements have demonstrated the use of CD spectroscopy combined with multivariate regression models to determine the enantiomeric and diastereomeric excesses of solutions containing 2-methylthiane-3-carboxylic acid . This technique allows for rapid and accurate analysis without extensive chromatographic methods.
Catalysis
In catalysis, 2-methylthiane-3-carboxylic acid has been explored for its potential to enhance reaction selectivity and efficiency. Its ability to form stable diastereomeric intermediates makes it an attractive candidate for catalytic processes.
Applications:
- The compound has been incorporated into various catalytic systems where it aids in achieving high selectivity for desired products. For instance, it can be used to facilitate reactions involving cyclometalated complexes, leading to optically pure products .
- The integration of 2-methylthiane-3-carboxylic acid into metal-catalyzed reactions has shown promising results in improving yields and selectivity towards specific stereoisomers.
Case Study 1: Optical Resolution of Iridium Complexes
A study demonstrated the optical resolution of cyclometalated iridium(III) complexes using diastereomeric amides formed with chiral auxiliaries like 2-methylthiane-3-carboxylic acid. The resulting diastereomers were effectively separated using HPLC, showcasing the compound's utility in complex synthesis .
Case Study 2: Chiral Alcohols and Carboxylic Acids
Research highlighted the use of 2-methylthiane-3-carboxylic acid in conjunction with chiral alcohols to create diastereomeric esters that were subsequently separated by HPLC. This approach not only facilitated enantioresolution but also demonstrated the compound's versatility in generating high-purity chiral products .
Mechanism of Action
The mechanism of action of 2-methylthiane-3-carboxylic acid, mixture of diastereomers, depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its carboxylic acid group or sulfur atom. The stereochemistry of the diastereomers can influence the binding affinity and specificity of these interactions. The molecular targets and pathways involved can vary, but they often include sulfur metabolism pathways and carboxylate-binding proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Carboxylic Acids
- Example: 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic acid (11) and 5-(4-Carboxyphenyl)-thiophene-3-carboxylic acid (19) (). Synthesis: Acid-catalyzed cyclization of acetylthiomethyl intermediates in methanol/sulfuric acid yields diastereomeric mixtures. Key Data: IR (1713 cm⁻¹ for C=O), MS (m/z 236 [M⁺]), and elemental analysis (C: 60.90%, H: 4.99%, S: 13.69%) confirm structural integrity. Comparison: Unlike thiane derivatives, thiophene-based diastereomers lack a saturated sulfur ring, altering electronic properties and reactivity.
Ibuprofen Carboxylic Acid (Mixture of Diastereomers)
- Example: Carboxy-ibuprofen (). Synthesis: Derived from ibuprofen metabolism, involving hydroxylation and oxidation steps. Key Feature: Multiple stereocenters in the propanoic acid chain generate diastereomers, complicating isolation. Comparison: Unlike the rigid thiane ring, ibuprofen derivatives possess flexible alkyl chains, leading to distinct conformational preferences and solubility profiles.
Physical and Chemical Properties
Diastereomers exhibit divergent physical properties (Table 1), enabling separation:
Key Observations :
- Thiane derivatives likely exhibit lower solubility than thiophene analogs due to increased hydrophobicity of the saturated sulfur ring.
- Ibuprofen derivatives, with bulky aryl groups, face greater steric hindrance in crystallization compared to thiane-based compounds .
Analytical and Resolution Techniques
Spectroscopic Differentiation
- ECD and NMR Analysis : Calculated electronic circular dichroism (ECD) spectra differentiate diastereomers by comparing Cotton effects (e.g., merosesquiterpene congeners, ). For 2-methylthiane-3-carboxylic acid, $^{1}\text{H}$ and $^{13}\text{C}$ NMR would reveal distinct splitting patterns for diastereomers due to varied spatial arrangements .
Biological Activity
2-Methylthiane-3-carboxylic acid, a compound characterized by its unique thiane ring structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-Methylthiane-3-carboxylic acid is a sulfur-containing carboxylic acid that exists as a mixture of diastereomers. The presence of the thiane ring contributes to its unique chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiane structures often exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown promising results against various bacterial strains. Although specific data on 2-methylthiane-3-carboxylic acid is limited, the structural similarities suggest potential effectiveness against pathogens.
| Compound | Activity Type | Reference |
|---|---|---|
| 2-Methylthiane-3-carboxylic acid | Antimicrobial | |
| Thiazole derivatives | Antimicrobial |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of related compounds have been explored in various cancer cell lines. For example, derivatives of thiazole and thiane have demonstrated inhibitory effects on cancer cell proliferation, suggesting that 2-methylthiane-3-carboxylic acid may possess similar properties.
The biological activity of 2-methylthiane-3-carboxylic acid may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some thiane derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Interaction with DNA : Certain thiazole derivatives exhibit DNA-binding properties that could be relevant for antitumor activity.
Study on Thiazole Derivatives
A study investigating the antimicrobial efficacy of thiazole derivatives found that modifications in the sulfur-containing ring significantly enhanced their activity against Gram-positive and Gram-negative bacteria. The results suggest that similar modifications in 2-methylthiane-3-carboxylic acid could lead to enhanced biological activity.
In Vivo Studies
In vivo studies on related compounds have demonstrated low toxicity profiles while exhibiting significant biological effects at therapeutic doses. This suggests a favorable safety margin for potential therapeutic applications of 2-methylthiane-3-carboxylic acid.
Q & A
Basic Research Questions
Q. How can diastereomers of 2-methylthiane-3-carboxylic acid be synthesized, and what methods validate their stereochemical composition?
- Methodology : Use coupling reactions with chiral reagents (e.g., amino acids or alcohols) to generate diastereomers. Monitor reaction progress via HPLC to identify peak splitting corresponding to diastereomeric pairs . Confirm stereochemistry using and NMR, comparing chemical shifts and coupling constants to known standards .
- Key Data : Diastereomer ratios (e.g., 6:4 observed in analogous syntheses) can be quantified via HPLC peak integration or NMR signal analysis .
Q. What chromatographic techniques are effective for separating diastereomers of 2-methylthiane-3-carboxylic acid?
- Methodology : Employ reversed-phase HPLC (RP-HPLC) with a C18 column and chiral mobile-phase additives. Pre-column derivatization with enantiomerically pure reagents (e.g., quinoline-based chiral reagents) converts enantiomers into diastereomers with distinct retention times .
- Optimization : Adjust pH and solvent polarity to enhance resolution. For example, acetonitrile-water gradients with 0.1% formic acid improve separation in RP-HPLC .
Q. How can the physical properties of diastereomers (e.g., solubility, melting point) be exploited for purification?
- Methodology : Fractional crystallization from methanol or ethanol, leveraging differences in solubility between diastereomers. Monitor purity via NMR by observing resolved benzylic proton signals (e.g., δ 5.08 ppm vs. δ 5.20 ppm in analogous compounds) .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, temperature) influence the diastereomeric ratio during synthesis?
- Methodology : Conduct kinetic studies under varying pH (e.g., 4–10) and temperatures (e.g., 25–60°C). Use NMR (if applicable) or HPLC to track diastereomer formation. For example, high pH during esterification may induce epimerization at stereocenters, altering ratios .
- Data Contradictions : If observed ratios contradict expectations (e.g., identical ratios from enantiomeric starting materials), propose a chirally labile intermediate, as seen in N-(purin-6-yl)-α-amino acid syntheses .
Q. How can variable-temperature NMR resolve ambiguities between rotational conformers and true diastereomers?
- Methodology : Acquire NMR spectra at increasing temperatures (e.g., 25–80°C). Converging split signals indicate rotational barriers (e.g., ΔG‡ of Boc carbamate C-N bonds), while persistent splitting confirms diastereomerism .
Q. What strategies address contradictory stability data between diastereomers in biological or chemical environments?
- Methodology : Perform stability assays in buffer or tissue homogenates. Monitor degradation via LC-MS or NMR (if fluorinated). For example, diastereomers with upfield NMR shifts often exhibit longer half-lives due to steric or electronic effects .
Methodological Tables
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| RP-HPLC (C18 column) | Separation of diastereomers post-derivatization | Retention factors: 2.1 (DD-1) vs. 2.9 (DD-2) | |
| Variable-Temp NMR | Distinguishing conformers vs. diastereomers | Signal convergence at 60°C | |
| Chiral Derivatization | Enhancing chromatographic resolution | 6:4 diastereomer ratio via peak integration | |
| Fractional Crystallization | Purification based on solubility differences | Melting points: 104–105°C vs. 88–89°C |
Key Considerations for Data Interpretation
- Stereochemical Assignments : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or computational modeling (e.g., DFT).
- Artifact Avoidance : Ensure synthetic intermediates are configurationally stable; epimerization during workup can skew ratios .
- Scale-Up Challenges : Transition from analytical (mg) to preparative (g) scales may require switching from HPLC to flash chromatography or simulated moving bed (SMB) techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
